molecular formula C18H28BNO3 B2688919 3-Methoxy-5-piperidinophenylboronic acid, pinacol ester CAS No. 2096340-00-8

3-Methoxy-5-piperidinophenylboronic acid, pinacol ester

Cat. No. B2688919
CAS RN: 2096340-00-8
M. Wt: 317.24
InChI Key: NHCBWNWRZALISF-UHFFFAOYSA-N
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Description

Boronic acids and their esters are organic compounds that contain a boron atom bonded to an oxygen atom and two carbon atoms. They are known for their versatility and are used in a wide range of chemical reactions .


Synthesis Analysis

Boronic acids and their esters can be synthesized through various methods. One common method is the reaction of organometallic compounds with borate esters .


Molecular Structure Analysis

The molecular structure of boronic acids and their esters is characterized by a trigonal planar boron atom. The boron atom is typically sp2 hybridized, meaning it forms a flat, triangular shape .


Chemical Reactions Analysis

Boronic acids and their esters are involved in several types of chemical reactions. They are most notably used in Suzuki-Miyaura cross-coupling reactions, which are used to form carbon-carbon bonds .


Physical And Chemical Properties Analysis

Boronic acids and their esters are typically solid at room temperature. They are generally stable compounds, but they can decompose if heated .

Scientific Research Applications

Phosphorescence Properties

Arylboronic esters, such as phenylboronic acid pinacol ester, have been discovered to exhibit long-lived room-temperature phosphorescence in the solid state. This finding challenges the conventional belief that heavy atoms or carbonyl groups are necessary for phosphorescent organic molecules, potentially updating our understanding of phosphorescent materials (Shoji et al., 2017).

Polymer Synthesis

Hyperbranched polythiophene with nearly 100% branching has been synthesized via catalyst-transfer Suzuki–Miyaura coupling reactions, using monomers containing phenyl boronic acid pinacol ester. This approach underscores the role of arylboronic esters in facilitating controlled polymerization for advanced material applications (Segawa et al., 2013).

Cross-Coupling Reactions

The synthesis of 1-alkenylboronic acid pinacol esters via palladium-catalyzed cross-coupling reactions demonstrates the utility of arylboronic esters in the creation of unsymmetrical 1,3-dienes, showcasing their importance in organic synthesis (Takagi et al., 2002).

Drug Delivery Systems

A novel approach involves using phenylboronic ester as a sensitive block linkage in the preparation of lactic acid- and glucose-responsive poly(ε-caprolactone)-b-poly(ethylene oxide) block copolymer micelles. These findings could pave the way for selective, responsive drug delivery vehicles under various physiological and pathological conditions (Vrbata & Uchman, 2018).

Responsive Polymeric Materials

The development of oxidation-sensitive copolymers, such as phenylboronic acid pinacol ester-functionalized polymers, for anticancer drug delivery, highlights the potential of arylboronic esters in creating stimuli-responsive nanocarriers for improved therapeutic efficacy (Zhang et al., 2019).

Safety and Hazards

While boronic acids and their esters are generally safe to handle, they can cause irritation if they come into contact with the skin or eyes. It’s important to handle them with care and use appropriate personal protective equipment .

Future Directions

The use of boronic acids and their esters in chemical synthesis continues to be a vibrant field of research. Scientists are constantly developing new reactions involving these compounds, which could lead to the creation of new and useful molecules .

properties

IUPAC Name

1-[3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO3/c1-17(2)18(3,4)23-19(22-17)14-11-15(13-16(12-14)21-5)20-9-7-6-8-10-20/h11-13H,6-10H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHCBWNWRZALISF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OC)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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